![molecular formula C11H17ClO3 B13167042 Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13167042.png)
Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-6-ethyl-1-oxaspiro[25]octane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable spirocyclic precursor with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process includes the formation of the spirocyclic core, followed by chlorination and esterification steps. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, which can further undergo various chemical transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Applications De Recherche Scientifique
Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is employed in the development of new materials with unique properties, such as spirocyclic polymers.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
- Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
Comparison: Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, binding affinities, and stability under various conditions.
Propriétés
Formule moléculaire |
C11H17ClO3 |
|---|---|
Poids moléculaire |
232.70 g/mol |
Nom IUPAC |
methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-3-8-4-6-10(7-5-8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3 |
Clé InChI |
QLNOZVVYSSTZDS-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2(CC1)C(O2)(C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


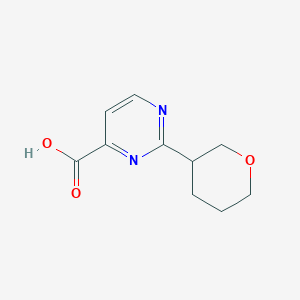

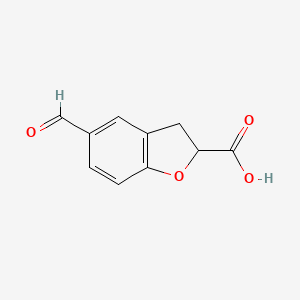
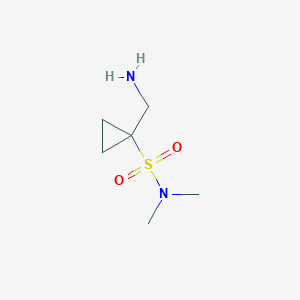
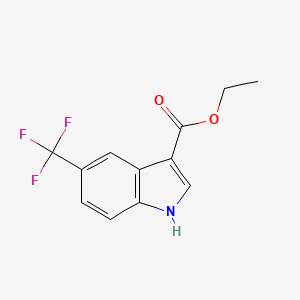
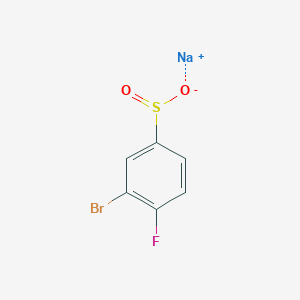

![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)
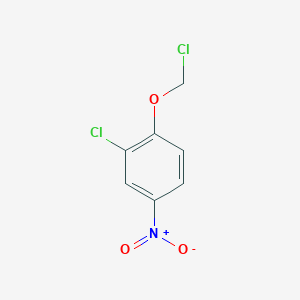
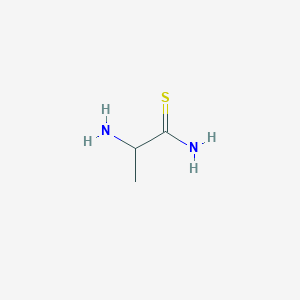
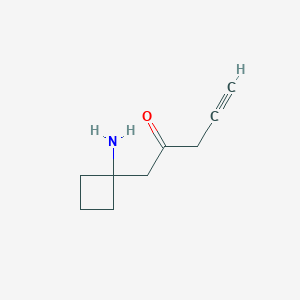


![4-[3-(4-Fluorophenyl)propyl]aniline](/img/structure/B13167044.png)
